2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

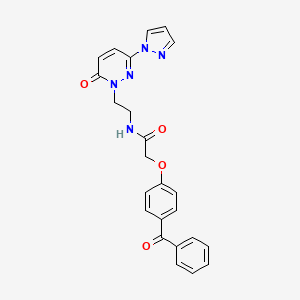

2-(4-Benzoylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a pyrazole moiety and a benzoylphenoxy-acetamide side chain.

Synthesis routes for analogous compounds (e.g., ) often involve coupling acetamide intermediates with heterocyclic precursors via nucleophilic substitution or amidation reactions . While explicit synthetic details for the target compound are absent in the provided evidence, its structural similarity to patented analogs implies reliance on established methodologies for pyridazinone and pyrazole functionalization.

Properties

IUPAC Name |

2-(4-benzoylphenoxy)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c30-22(25-14-16-29-23(31)12-11-21(27-29)28-15-4-13-26-28)17-33-20-9-7-19(8-10-20)24(32)18-5-2-1-3-6-18/h1-13,15H,14,16-17H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKCPPUXEKYNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 432.48 g/mol. The structure features a benzoylphenoxy group and a pyridazinone moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, similar to the target compound, exhibit significant antimicrobial properties. For instance, pyridazinone derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. While specific data on the target compound's antimicrobial efficacy is limited, related compounds have demonstrated promising results in inhibiting bacterial growth, particularly against resistant strains.

Anti-inflammatory Activity

Pyridazinone derivatives have been identified as potential anti-inflammatory agents. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The target compound's structure suggests it may similarly interact with COX pathways, potentially reducing inflammation.

Analgesic Effects

Analgesic properties are often associated with compounds that exhibit anti-inflammatory activity. Preliminary studies on related compounds indicate that they may provide pain relief by modulating inflammatory mediators. The target compound warrants investigation to determine its analgesic potential through similar mechanisms.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and pain pathways, such as COX and lipoxygenase (LOX).

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could contribute to their overall therapeutic effects by reducing oxidative stress.

- Receptor Modulation : It is possible that the compound interacts with specific receptors involved in pain and inflammation regulation.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Study on Pyridazinones : A study published in Medicinal Chemistry evaluated various pyridazine derivatives for their anti-inflammatory properties. Results indicated significant inhibition of COX enzymes, suggesting that similar structural motifs in the target compound could yield comparable effects .

- Antimicrobial Evaluation : Research focused on related pyrazole derivatives demonstrated antimicrobial activity against a range of pathogens. While direct studies on the target compound are needed, these findings support further exploration into its antimicrobial potential .

Data Table: Comparative Biological Activity

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural similarities and differences between the target compound and key analogs:

*Estimated based on formula C₂₄H₂₀N₄O₄.

Key Observations:

- Heterocyclic Cores: The target compound’s pyridazinone core distinguishes it from quinazolinone (ZINC08993868) and naphthyridine (Goxalapladib) analogs. Pyridazinones are less common in drug design but offer unique hydrogen-bonding capabilities .

- Substituent Effects: The benzoylphenoxy group in the target compound may enhance membrane permeability compared to the fluorophenyl group in ZINC08993868, which could improve target binding but reduce metabolic stability .

- Biological Activity : While ZINC08993868 is an acetylcholinesterase inhibitor, Goxalapladib targets atherosclerosis, highlighting how substituent choice directs therapeutic application .

Hydrogen Bonding and Crystallinity

In contrast, Goxalapladib’s naphthyridine core and trifluoromethyl groups may favor π-π stacking over hydrogen bonding, impacting solubility and formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.